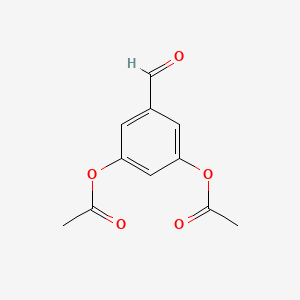

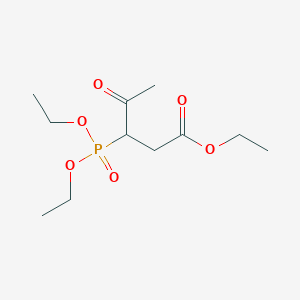

Ethyl 3-diethoxyphosphoryl-4-oxopentanoate

Übersicht

Beschreibung

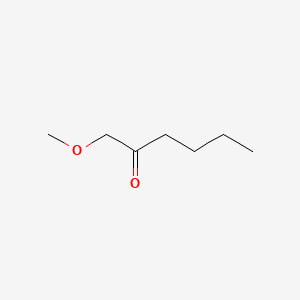

Ethyl 3-diethoxyphosphoryl-4-oxopentanoate is a chemical compound with the molecular formula C11H21O6P . It has an average mass of 280.255 Da and a monoisotopic mass of 280.107574 Da . It is used as a biochemical reagent for life science related research .

Synthesis Analysis

The synthesis of Ethyl 3-diethoxyphosphoryl-4-oxopentanoate involves a reaction with potassium carbonate in tetrahydrofuran and water at 45℃ . The reaction mixture is then poured slowly into ice-cold water under sonication. The solid product precipitated is filtered and dried under vacuum to obtain the final product .Molecular Structure Analysis

The molecular structure of Ethyl 3-diethoxyphosphoryl-4-oxopentanoate consists of 11 carbon atoms, 21 hydrogen atoms, 6 oxygen atoms, and 1 phosphorus atom .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-diethoxyphosphoryl-4-oxopentanoate, such as its density, melting point, boiling point, and molecular weight, are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation

- Ethyl 3-diethoxyphosphoryl-4-oxopentanoate and related compounds are used as versatile intermediates in the synthesis of various chemical structures. For instance, 2-diethoxyphosphoryl-4-nitroalkanoates have been developed from similar compounds, which are then transformed into different chemical forms such as tetrahydrofuranones and pyrrolidinones. These compounds are utilized in Horner-Wadsworth-Emmons olefinations (Blaszczyk, Krawczyk, & Janecki, 2004).

Reactions with Nucleophilic Reagents

- Ethyl 3-diethoxyphosphoryl-4-oxopentanoate is studied for its reactions with various nucleophilic reagents, leading to the synthesis of difluoromethylphosphonate-substituted nitrogen heterocycles. This indicates its potential utility in complex chemical syntheses (Pasternak, Golubev, Peregudov, & Chkanikov, 2000).

Role in Organic Synthesis

- The compound has been used in the Arbuzov reaction to synthesize related compounds like ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, highlighting its role in organic synthesis processes (Nhu, 2013).

Photoreaction Studies

- Studies on the photoreaction of related compounds like diketen with ethyl diazoacetate, leading to products like ethyl cis- and trans-5-oxo-4-oxaspiro[2,3]hexane-carboxylate, demonstrate the compound’s utility in photochemical synthesis (Kato, Katagiri, & Sato, 1979).

Catalytic Applications

- Ethyl 3-diethoxyphosphoryl-4-oxopentanoate is used in catalyzed reactions, such as the Rhodium(II) acetate-catalyzed decomposition of related compounds, leading to the formation of structures like β,γ-unsaturated esters. This application demonstrates its role in facilitating specific types of chemical reactions (Taylor & Davies, 1983).

Enzymatic Reduction Studies

- Research has been conducted on the enzyme-catalyzed asymmetric reduction of related compounds, such as ethyl 4-chloro-3-oxobutanoate, in organic solvent-water systems. This highlights the compound’s relevance in biochemical processes and enzymatic studies (Shimizu et al., 1990).

Organocatalysis

- The compound plays a role in organocatalytic processes, such as in the synthesis of optically active cyclohex-3-enecarboxylates via domino Michael-Knoevenagel condensation reactions. This shows its utility in advanced synthetic methodologies (Albrecht et al., 2009).

Eigenschaften

IUPAC Name |

ethyl 3-diethoxyphosphoryl-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O6P/c1-5-15-11(13)8-10(9(4)12)18(14,16-6-2)17-7-3/h10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHDIEPTEMHAMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)C)P(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311883 | |

| Record name | Ethyl 3-(diethoxyphosphoryl)-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-diethoxyphosphoryl-4-oxopentanoate | |

CAS RN |

57648-56-3 | |

| Record name | NSC246174 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(diethoxyphosphoryl)-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B3053947.png)

![1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B3053948.png)

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B3053953.png)

![(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)](/img/structure/B3053954.png)